N-(2-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide
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Description
N-(2-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C27H28N4O4S2 and its molecular weight is 536.67. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the muscarinic 4 (M4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neurotransmission and smooth muscle contraction .
Mode of Action
This compound acts as a positive allosteric modulator of the M4 receptor . It binds to a site on the receptor that is distinct from the orthosteric (primary) site where the endogenous ligand acetylcholine binds. This allosteric binding enhances the receptor’s response to acetylcholine, resulting in a leftward shift of the agonist concentration-response curve .
Biochemical Pathways
The activation of M4 receptors by this compound can affect various biochemical pathways. One key pathway is the neurotransmitter acetylcholine pathway . By enhancing the response of M4 receptors to acetylcholine, this compound can modulate the release of other neurotransmitters and influence neuronal excitability .
Pharmacokinetics
The compound exhibits excellent in vivo pharmacokinetic properties. It has a low intravenous clearance rate (11.6 mL/min/kg) and excellent brain exposure . These properties suggest that the compound has good bioavailability and can effectively reach its target site in the brain .
Result of Action
The activation of M4 receptors by this compound can have various molecular and cellular effects. For instance, it can modulate the release of neurotransmitters, influence neuronal excitability, and potentially impact behaviors associated with the cholinergic system .
Biochemical Analysis
Biochemical Properties
The compound N-(2-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide has been evaluated for its anti-inflammatory activity . It has shown significant inhibition of COX-1 and COX-2 enzymes, which are key players in the inflammatory response . The compound interacts with these enzymes, leading to a decrease in their activity and thus reducing inflammation .
Cellular Effects
This compound influences cell function by inhibiting the activity of COX-1 and COX-2 enzymes . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism, leading to a reduction in inflammation .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with COX-1 and COX-2 enzymes . The compound acts as an inhibitor, reducing the activity of these enzymes and leading to changes in gene expression related to inflammation .
Temporal Effects in Laboratory Settings
Its ability to inhibit COX-1 and COX-2 suggests potential long-term effects on cellular function .
Metabolic Pathways
Its interaction with COX-1 and COX-2 enzymes suggests it may influence pathways related to inflammation .
Properties
IUPAC Name |
N-[2-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O4S2/c1-18-8-11-20(12-9-18)37(33,34)29-22-7-5-4-6-21(22)26(32)30-14-16-31(17-15-30)27-28-24-23(35-3)13-10-19(2)25(24)36-27/h4-13,29H,14-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMECHMPSLNPFAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C4=NC5=C(C=CC(=C5S4)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.